![molecular formula C17H23ClN2O2 B2514943 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide CAS No. 896369-65-6](/img/structure/B2514943.png)
3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide is a synthetic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds involves the use of raw materials such as 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, as seen in the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide . This suggests that the synthesis of our target compound might also involve the use of chlorophenyl-based acids and amines, possibly through an amide bond formation reaction.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction analysis . This method provides detailed information about the crystallographic parameters and can reveal the presence of intermolecular hydrogen bonds that stabilize the crystal structure. For our compound, such analysis could elucidate its stereochemistry and conformational preferences.
Chemical Reactions Analysis
The compound mentioned in the first paper undergoes autoxidation, which is a type of chemical reaction where a hydrogen atom is abstracted, as indicated by the bond dissociation energy for hydrogen abstraction (H-BDE) . This suggests that our compound might also be prone to similar oxidation reactions, which could be relevant for its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from spectroscopic profiling, including FT-IR, FT-Raman, UV-vis, and NMR . These techniques provide information about the vibrational and electronic properties of a molecule, which are crucial for understanding its behavior. The molecular dynamics simulations and molecular docking studies can predict the interaction of the molecule with biological targets, such as the 5-HT1A serotonin receptor . For our compound, similar studies could predict its potential as a drug candidate and its physicochemical properties.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of various chemical compounds, including those related to 3-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide. For instance, a study by Kobayashi et al. (2009) presented a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, which shares a similar complexity in structure and synthetic approach (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009). Furthermore, the study of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium by Amoroso et al. (2008) delves into the synthesis of a thiol-reactive luminescent agent, highlighting the compound's potential in biological imaging, akin to the research applications of the chemical (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
Neuroprotective Potential
In the realm of neuroprotection and Alzheimer's disease treatment, González-Muñoz et al. (2011) explored N-acylaminophenothiazines, which exhibit multifunctional activities, including neuroprotection and selective enzyme inhibition. This research underscores the potential therapeutic applications of complex chemical compounds in neurodegenerative disease management (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martin-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011).
Environmental and Agricultural Implications
Research by Liu et al. (2012) on the photodegradation of 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine, a nitrogen heterocycle substituted isoxazolidine compound, sheds light on its degradation pathways and environmental impact. This study offers insights into the environmental behavior of similar complex compounds, including 3-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide, and their potential effects on agricultural practices (Liu, Xu, Li, Liu, Cao, & Liu, 2012).
Photophysical Properties and Applications
The study by Pistner et al. (2013) on the synthesis, electrochemistry, and photophysics of a family of phlorin macrocycles highlights the photophysical properties and cooperative fluoride binding of complex macrocyclic compounds. This research provides a foundation for understanding the photophysical behaviors of structurally complex compounds, including 3-Chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide, and their potential applications in materials science and fluorescence microscopy (Pistner, Lutterman, Ghidiu, Ma, & Rosenthal, 2013).
特性
IUPAC Name |
3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-11-5-6-14(7-12(11)2)20-9-13(8-15(20)21)19-16(22)17(3,4)10-18/h5-7,13H,8-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMCYRLRNNKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(C)(C)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)
![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)
![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)
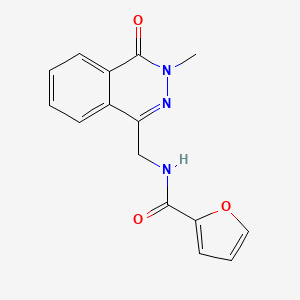
![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)
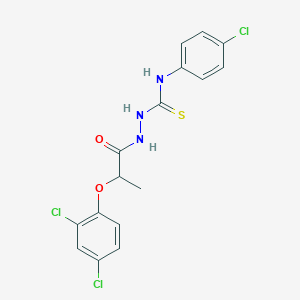
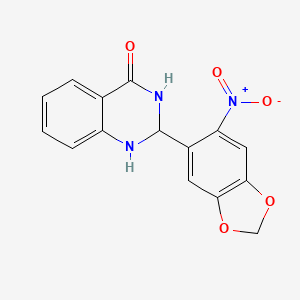
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
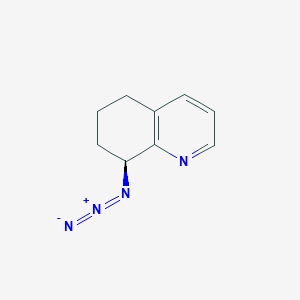
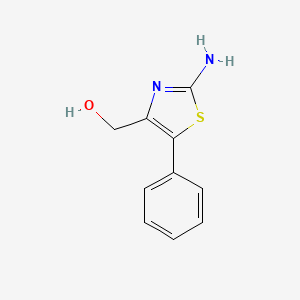
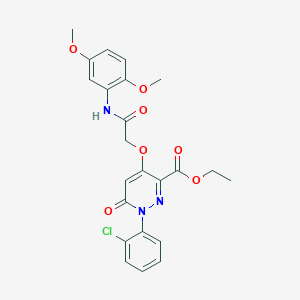
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)